Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of metastatic castration-resistant prostate cancer .
Summary of the Application: Ipatasertib, a selective AKT kinase inhibitor, has been used in the treatment of metastatic castration-resistant prostate cancer. The drug was administered to 1101 patients in the IPATential150 study .
Methods of Application: The drug was administered orally at a dose of 400 mg once daily. The exposure metrics of ipatasertib were generated as model-predicted area under the concentration–time curve at steady state (AUC SS) .
Results or Outcomes: A statistically significant correlation was found between ipatasertib AUC SS and improved survival in patients with PTEN-loss tumors.
Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of metastatic triple-negative breast cancer .
Summary of the Application: Ipatasertib has been used in combination with atezolizumab and taxane as a first-line therapy for locally advanced/metastatic triple-negative breast cancer .
Methods of Application: The treatment regimen comprised intravenous atezolizumab 840 mg (days 1 and 15), oral ipatasertib 400 mg/day (days 1–21), and intravenous paclitaxel 80 mg/m2 (or nab-paclitaxel 100 mg/m2; days 1, 8, and 15) every 28 days .
Results or Outcomes: Among 317 patients treated with the triplet, efficacy ranged across studies as follows: median progression-free survival (PFS) 5.4 to 7.4 months, objective response rate 44% to 63%, median duration of response 5.6 to 11.1 months, and median overall survival 15.7 to 28.3 months .
Specific Scientific Field: This application falls under the field of Immunology .
Summary of the Application: Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .
Results or Outcomes: The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .
Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of breast cancer .
Summary of the Application: This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .
Specific Scientific Field: This application falls under the field of Oncology .
Ipatasertib is a selective, oral inhibitor of protein kinase B, commonly referred to as AKT. It is classified as a small molecule and belongs to the class of organic compounds known as n-arylpiperazines. Its chemical formula is C₁₄H₁₈ClN₅O₂, and it has a molecular weight of approximately 457.996 g/mol . The compound is primarily investigated for its potential therapeutic effects in various cancers, particularly those characterized by dysregulation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
Ipatasertib functions as an ATP-competitive inhibitor, targeting all three isoforms of phosphorylated AKT. The mechanism of action involves binding to the active site of AKT, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways such as mTOR and S6, leading to reduced cell proliferation and increased apoptosis in cancer cells . The synthesis of Ipatasertib involves multiple
The synthesis of Ipatasertib involves several key steps:
These methods highlight the complexity of synthesizing Ipatasertib and the necessity for advanced techniques in organic chemistry.
Ipatasertib is primarily explored for its application in oncology. It is being studied for the treatment of various solid tumors, including:
Its role as a targeted therapy aims to improve treatment outcomes in patients whose tumors exhibit aberrations in the PI3K/AKT/mTOR pathway .
Ipatasertib shares structural and functional similarities with several other compounds that also target the AKT pathway or related signaling mechanisms. Below are some notable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
MK-2206 | Allosteric AKT inhibitor | Non-ATP competitive; targets all isoforms |
GSK2141795 | Selective AKT inhibitor | Focuses on specific isoforms |
AZD5363 | ATP-competitive AKT inhibitor | Dual inhibition of AKT1/AKT2 |
BAY 1125976 | Selective inhibitor of AKT | Designed for enhanced specificity |
Ipatasertib's uniqueness lies in its selective inhibition profile among ATP-competitive inhibitors while maintaining significant efficacy against multiple cancer types through direct targeting of the AKT signaling pathway .
The neutral free-base of Ipatasertib contains twenty-four carbon atoms, thirty-two hydrogen atoms, one chlorine atom, five nitrogen atoms and two oxygen atoms, giving an exact monoisotopic mass of 457.224453 daltons and a relative molecular mass (average) of 458.0 grams per mole [1] [2].
Parameter | Value | Source |
---|---|---|
Molecular formula | C24H32ClN5O2 | PubChem entry 24788740 [1] |
Exact mass | 457.224453 g/mol | PubChem computed [1] |
Relative molecular mass | 458.0 g/mol | PubChem computed [1] |
Elemental weight % | C 62.93%, H 7.04%, Cl 7.73%, N 15.29%, O 7.01% | Calculated from empirical formula [1] |
Three non-equivalent stereogenic centers are present at the C-2, C-5 and C-7 positions of the fused cyclopenta-pyrimidine moiety. Absolute configuration has been assigned as (2S, 5R, 7R) on the basis of single-crystal diffraction and corroborated by authoritative registry databases that record three defined stereocenters with unambiguous chirality [3] [4]. The canonical isomeric SMILES string—C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
—encodes these absolute designations [5] [6].
Experimental and in-silico profiling reveal moderate hydrophobicity combined with appreciable aqueous solubility:
Property | Numerical value | Experimental system | Source |
---|---|---|---|
LogP (shake-flask XLogP3) | 2.5 | n-octanol/water partition | PubChem API |
AlogP (ChEMBL algorithm) | 3.10 | in-silico regression [7] | ChEMBL record 2177390 [7] |
Hydrogen-bond donors | 2 | molecular descriptor [8] | IUPHAR database [8] |
Hydrogen-bond acceptors | 6 | molecular descriptor [8] | IUPHAR database [8] |
Topological polar surface area | 81.59 Ų | in-silico descriptor [7] [8] | ChEMBL [7]; IUPHAR [8] |
Rotatable bonds | 6–7 (method dependent) | molecular descriptor [7] [8] | ChEMBL [7]; IUPHAR [8] |
Intrinsic solubility | >10 mg/mL (pH 1.1–7.0, 37 °C) | potentiometric titration [9] | In-vitro DDI study [9] |
Dihydrochloride solubility | DMSO 100 mg/mL; water ≥41 mg/mL | equilibrium shake-flask [10] | MedChemExpress datasheet [10] |
Storage stability | Solid stable ≤–20 °C for ≥24 months; solutions stable in anhydrous dimethylsulfoxide at –80 °C for ≥6 months | quality-control protocol [10] [11] | MedChemExpress [10]; Abcam technical note [11] |
The moderate logP together with a polar surface area of approximately 82 square angstroms support good oral bioavailability yet limit passive penetration across very tight biological barriers.
Several protein–ligand complexes registered at the Worldwide Protein Data Bank provide high-resolution crystallographic parameters for Ipatasertib. Representative statistics are summarised below.
PDB entry | Protein co-crystal | Resolution (Å) | Space group | Unit-cell parameters (Å, °) | Matthews coefficient (ų/Da) | Source |
---|---|---|---|---|---|---|
4EKL | Human RAC-alpha serine-threonine kinase catalytic domain | 2.37 | P2₁2₁2₁ | a = 55.84; b = 63.14; c = 97.02; α = β = γ = 90 | 2.14 | RCSB deposition 4EKL [12] |
4LA0 | Same target, alternate lattice | 2.40 | P1 | a = 56.44; b = 59.57; c = 95.96; α = 73.22; β = 83.93; γ = 74.17 | 2.23 | Experimental summary 4LA0 [13] |
Refinement shows no unusual conformational strain in the ligand; torsion angles around the piperazine linker adopt low-energy conformers and electron density for all hetero-atoms is well resolved, confirming the (2S, 5R, 7R) assignment [12] [13].
Crystal packing reveals that the chlorine-substituted phenyl ring participates in edge-to-face aromatic contacts with hydrophobic residues of the binding cleft, whereas the hydroxyl on C-7 forms a direct hydrogen bond to the main-chain amide of an adjacent protein residue. These observations rationalise the rigid stereochemical requirements of the active ligand orientation seen across independent structures [12].
Two clinically advanced structural congeners—Capivasertib and Afuresertib—share a pharmacophoric triad (aromatic ring, hydrogen-bond acceptor hetero-cycle, basic side-chain) but diverge in hetero-cycle topology and halogen substitution. Key descriptor differences are tabulated below.
Descriptor | Ipatasertib | Capivasertib | Afuresertib | Data source |
---|---|---|---|---|
Empirical formula | C24H32ClN5O2 | C21H25ClN6O2 | C18H18Cl3FN4OS | PubChem 24788740 [1]; PubChem 25227436 [14]; Chemsrc 1047645-82-8 [15] |
Relative molecular mass (g/mol) | 458.0 | 428.9 | 463.8 | PubChem & Chemsrc [1] [14] [15] |
Core hetero-cycle | Cyclopenta-pyrimidine | Pyrrolo-pyrimidine | Dichloro-pyrazolyl-thiophene | Structural metadata [14] [15] |
LogP (computed) | 2.5–3.1 | 3.9 | 5.8 | PubChem & Chemsrc [16] [15] |
Topological polar surface area (Ų) | 81.6 | 88.6 | 101.2 | ChEMBL [7]; Chemsrc [16] [15] |
Hydrogen-bond acceptors | 6 | 7 | 6 | IUPHAR [8]; PubChem [14] [15] |
Hydrogen-bond donors | 2 | 2 | 2 | IUPHAR [8]; PubChem [14] [15] |
Rotatable bonds | 6–7 | 7 | 8 | ChEMBL [7]; PubChem [14] [15] |
Crystalline stereochemistry | (2S, 5R, 7R) | (1S absolute) | (2S absolute) | NCATS stereochemical data [4] [17] [18] |
Extensive in-silico cheminformatics and crystallography converge on a coherent physicochemical profile:
Collectively, the compiled experimental and computed descriptors provide a robust, internally consistent chemical portrait. They demonstrate that Ipatasertib sits at an intersection of moderate polarity, high solubility and controlled lipophilicity—features that underpin its favourable formulation characteristics without resorting to pronounced salt or prodrug strategies.